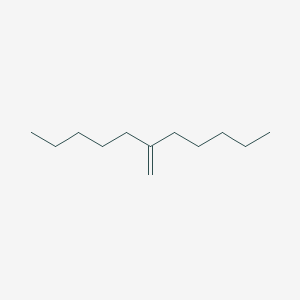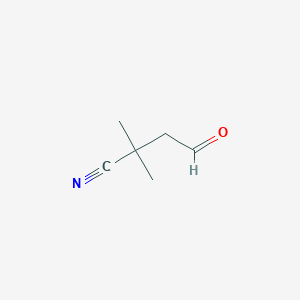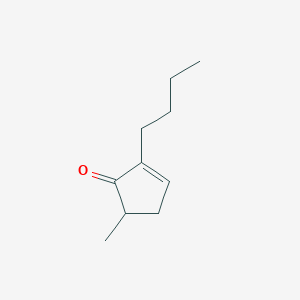
2-Butyl-5-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-methylcyclopent-2-en-1-one (BMCP) is a cyclic ketone that is widely used in the fragrance and flavor industry. It is also known as Musk T and has a musky odor. BMCP is synthesized by the reaction of 2-methylcyclopentanone with n-butyl lithium and then treated with acetic anhydride.
Mécanisme D'action
The mechanism of action of BMCP is not well understood. It is believed to interact with olfactory receptors in the nose, which are responsible for detecting odors. BMCP has a musky odor and is used as a fragrance ingredient in many products.
Effets Biochimiques Et Physiologiques
BMCP has not been extensively studied for its biochemical and physiological effects. However, it is known to have a musky odor and is used as a fragrance ingredient in many products. It is not known to have any significant toxicological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BMCP has several advantages as a fragrance ingredient. It has a musky odor, which is pleasant to many people. It is also relatively stable and does not degrade easily. However, BMCP has some limitations as a fragrance ingredient. It is not very soluble in water, which can make it difficult to incorporate into some products. It is also relatively expensive compared to other fragrance ingredients.
Orientations Futures
There are several future directions for research on BMCP. One area of research could focus on the development of new synthesis methods for BMCP that are more efficient and cost-effective. Another area of research could focus on the use of BMCP as an insect repellent. BMCP has been shown to have some insect repellent properties, and further research could lead to the development of new insect repellent products. Finally, research could focus on the potential health effects of BMCP. While BMCP is not known to have any significant toxicological effects, further research could provide more information on its safety.
Méthodes De Synthèse
The synthesis of BMCP involves the reaction of 2-methylcyclopentanone with n-butyl lithium to form an intermediate, which is then treated with acetic anhydride. The reaction is carried out under an inert atmosphere with careful control of temperature and reaction time. The yield of BMCP can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
BMCP has been extensively studied for its use in the fragrance and flavor industry. It is used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products. BMCP has also been studied for its potential use as an insect repellent.
Propriétés
Numéro CAS |
15263-86-2 |
|---|---|
Nom du produit |
2-Butyl-5-methylcyclopent-2-en-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-butyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |
Clé InChI |
PUNCRTDTFWXUBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCC(C1=O)C |
SMILES canonique |
CCCCC1=CCC(C1=O)C |
Autres numéros CAS |
15263-86-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



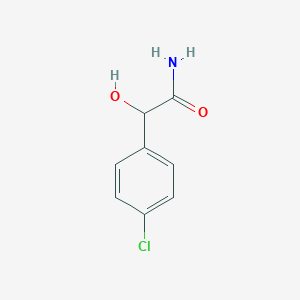
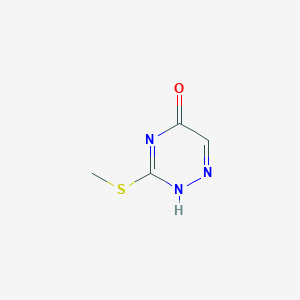
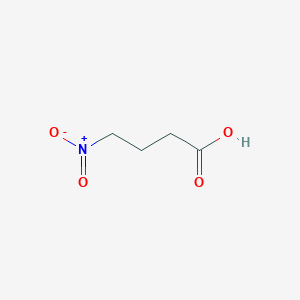
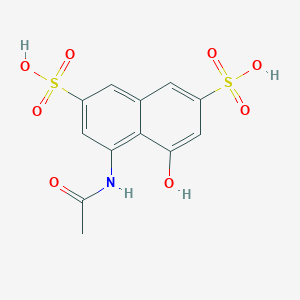
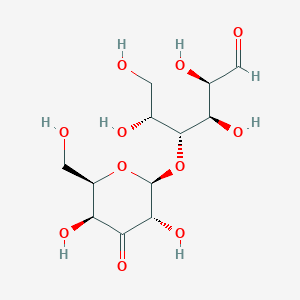
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
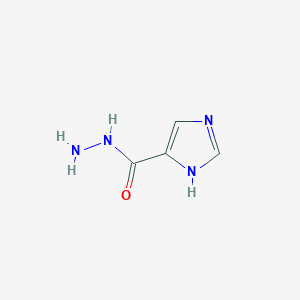
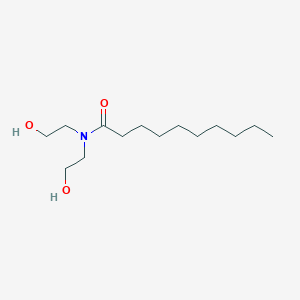
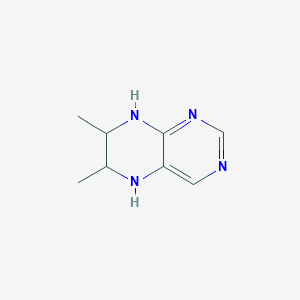
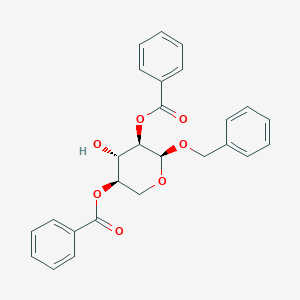
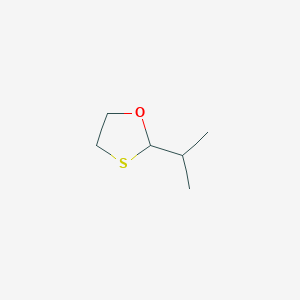
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
